molecular formula C10H6F3NaO3 B14022368 Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Cat. No.: B14022368
M. Wt: 254.14 g/mol
InChI Key: RKEAOLBMJHDNSX-UHFFFAOYSA-M
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Description

Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a chemical compound with the molecular formula C11H8F3NaO3 It is a sodium salt derivative of 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,5-trifluorophenyl acetonitrile and ethyl alpha-bromoacetate.

    Reaction with Zinc: These starting materials are reacted in the presence of zinc in tetrahydrofuran to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate.

    Hydrolysis: The ethyl ester is then hydrolyzed using a sodium hydroxide solution, followed by acidification with diluted hydrochloric acid to yield 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.

    Formation of Sodium Salt: Finally, the acid is neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens and nitrating agents.

Major Products:

Scientific Research Applications

Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
  • Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
  • 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid

Comparison:

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.

Properties

Molecular Formula

C10H6F3NaO3

Molecular Weight

254.14 g/mol

IUPAC Name

sodium;3-oxo-4-(2,4,5-trifluorophenyl)butanoate

InChI

InChI=1S/C10H7F3O3.Na/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4H,1,3H2,(H,15,16);/q;+1/p-1

InChI Key

RKEAOLBMJHDNSX-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(=O)CC(=O)[O-].[Na+]

Origin of Product

United States

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